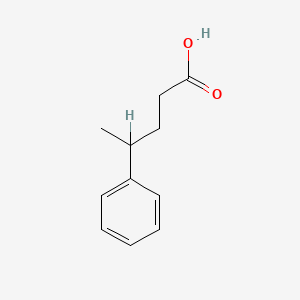

4-Phenylpentanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Phenylpentanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of (E)-4-phenylpent-3-enoic acid. This reaction is typically carried out in methanol with a palladium on carbon catalyst under a hydrogen atmosphere. The reaction mixture is stirred for several hours, and the catalyst is then filtered off. The resulting product is concentrated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 4-Phenylpentanone or 4-Phenylpentanal.

Reduction: Formation of 4-Phenylpentanol.

Substitution: Formation of brominated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development : 4-Phenylpentanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to mimic natural compounds, making it useful in designing drugs that can interact effectively with biological systems .

Case Study : A notable study highlighted the use of this compound derivatives in developing compounds that exhibit enhanced activity against specific neurological targets. The derivatives demonstrated improved binding affinities and selectivity, showcasing the potential for creating more effective therapeutic agents .

Biochemical Research

Protein Interaction Studies : In biochemical research, this compound is utilized to study amino acid interactions and their effects on protein synthesis and metabolism. Its role in understanding the dynamics of amino acids in biological systems is critical for advancing knowledge in biochemistry .

Research Findings : Investigations into the metabolic pathways involving this compound have revealed its influence on various physiological processes, including muscle recovery and metabolic regulation. These findings suggest its potential as a supplement in nutritional science .

Material Science

Biodegradable Polymers : Researchers are exploring the incorporation of this compound into biodegradable polymer formulations. Its unique chemical properties enable the creation of environmentally friendly materials that can degrade naturally without harming ecosystems .

Data Table: Properties of Biodegradable Polymers Incorporating this compound

| Polymer Type | Degradation Rate | Mechanical Strength | Application Area |

|---|---|---|---|

| Poly(this compound) | 6 months | Moderate | Packaging materials |

| Copolymer with PLA | 12 months | High | Biomedical applications |

| Blends with starch | 8 months | Low | Agricultural films |

Nutritional Science

Supplement Development : The compound is being investigated for its potential benefits in dietary supplements aimed at enhancing muscle recovery and overall health. Studies indicate that it may play a role in improving exercise performance by influencing metabolic pathways associated with energy production .

Mécanisme D'action

The mechanism of action of 4-Phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in fatty acid metabolism, influencing their activity and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Phenylpentanoic acid can be compared with other phenyl-substituted alkanoic acids, such as:

- Phenylacetic acid

- 3-Phenylpropanoic acid

- 5-Phenylpentanoic acid

- 7-Phenylheptanoic acid

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. Its position of the phenyl group on the fourth carbon atom of the pentanoic acid chain influences its reactivity and interaction with other molecules .

Activité Biologique

4-Phenylpentanoic acid (PPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a pentanoic acid backbone. Its structural formula can be represented as follows:

This compound is structurally similar to other phenyl-containing fatty acids, which often exhibit significant biological activity.

Histone Deacetylase Inhibition

One of the primary biological activities attributed to this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, including:

- Cancer Treatment : By promoting the expression of tumor suppressor genes and inhibiting cancer cell proliferation.

- Neuroprotection : Enhancing neurogenesis and protecting against neurodegenerative diseases.

Research indicates that this compound shares structural similarities with known HDAC inhibitors such as phenylbutanoic acid (PBA) and trichostatin A (TSA), suggesting it may exhibit comparable inhibitory effects on HDAC activity .

Antioxidant Properties

This compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. The antioxidant activity can be measured using various assays, including:

- DPPH radical scavenging

- Ferric-reducing antioxidant power (FRAP)

These assays have shown that compounds with phenolic structures often exhibit significant antioxidant effects, potentially contributing to their therapeutic efficacy in reducing oxidative damage .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving HDAC inhibition and subsequent changes in gene expression. For instance, in vitro studies revealed that treatment with PPA led to increased levels of acetylated histones, indicative of reduced HDAC activity and enhanced transcription of pro-apoptotic genes .

Case Studies

-

Renal Progenitor Cell Expansion

A study highlighted the role of this compound in expanding renal progenitor cells through HDAC inhibition. This effect was confirmed in both in vitro and in vivo models, suggesting potential applications in kidney regeneration therapies . -

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of PPA in models of neurodegeneration. The compound was shown to enhance neuronal survival and promote neurogenesis, likely through its action on HDACs and subsequent modulation of neurotrophic factors . -

Antioxidant Activity in Cancer Models

Research examining the antioxidant properties of PPA indicated that it could mitigate oxidative stress-induced damage in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents while reducing their side effects .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Propriétés

IUPAC Name |

4-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMQLPOAXFKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871256 | |

| Record name | 4-Phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-43-5 | |

| Record name | γ-Methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical reactions involving 4-phenylpentanoic acid derivatives described in the research?

A1: The research primarily focuses on the synthesis and reactivity of this compound derivatives, particularly those containing a trifluoromethyl group at the 4-position. Key reactions include:

- Oxidative degradation: [] Cobalt(III) ions can oxidize 4-methyl-4-phenylpentanoic acid in a stepwise manner, leading to the cleavage of carbon-carbon bonds. [] (https://www.semanticscholar.org/paper/0fe0280f34660e0bf67fb61962a17ba18e9eec3a)

- Cyclization reactions: [] Researchers successfully synthesized 3-carboxy-4-(trifluoromethyl)tetralone, a cyclic derivative, starting from a this compound derivative. The synthesis involved multiple steps, including cyclization and aromatization reactions. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)

Q2: Why is there interest in synthesizing this compound derivatives with a trifluoromethyl group?

A2: Introducing a trifluoromethyl group can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. [] Researchers are particularly interested in exploring how the trifluoromethyl group influences the reactivity and potential biological activity of this compound derivatives. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)

Q3: What challenges were encountered during the synthesis of these compounds?

A3: Synthesizing the desired trifluoromethylated derivatives presented several challenges:

- Defluorination: [] Unwanted loss of fluorine atoms occurred under certain reaction conditions, leading to the formation of undesired byproducts. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)

- Formation of alternative products: [] Reaction pathways sometimes resulted in the formation of unexpected products, requiring careful optimization of reaction conditions to favor the desired compounds. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)

Q4: What are the potential future directions for this research?

A4: Future research could explore:

- Structure-activity relationships: [] Synthesizing a wider range of this compound derivatives with different substituents and evaluating their chemical and biological properties.

- Biological activity screening: [] Investigating the potential applications of these compounds in various fields, such as medicinal chemistry or materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.